5-Amino-2-picoline

Solid-state properties Crystallization Formulation

5-Amino-2-methylpyridine (CAS 3430-14-6), also known as 6-methylpyridin-3-amine or 5-Amino-2-picoline, is a heterocyclic aromatic amine featuring a pyridine ring substituted with an amino group at the 5-position and a methyl group at the 2-position. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 3430-14-6
Cat. No. B047470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-picoline
CAS3430-14-6
Synonyms5-Amino-2-picoline;  2-Methyl-5-aminopyridine;  3-Amino-6-methylpyridine;  5-Amino-2-methylpyridine;  5-Amino-2-picoline;  6-Methylpyridin-3-ylamine;  6-Methylpyridine-3-amine;  NSC 52872; 
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)N
InChIInChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3
InChIKeyUENBBJXGCWILBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methylpyridine (CAS 3430-14-6): Procurement Guide for a High-Purity Pyridine Building Block


5-Amino-2-methylpyridine (CAS 3430-14-6), also known as 6-methylpyridin-3-amine or 5-Amino-2-picoline, is a heterocyclic aromatic amine featuring a pyridine ring substituted with an amino group at the 5-position and a methyl group at the 2-position [1]. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals [2]. The compound is commercially available with purities ≥98% (GC/T) from major suppliers, and its physical properties—including a melting point of 93–97 °C —are well-characterized, facilitating reliable procurement and handling.

Why 5-Amino-2-methylpyridine Cannot Be Replaced by 2-Amino-5-methylpyridine or Other Aminopicolines


Aminopicolines (aminomethylpyridines) are a family of positional isomers with identical molecular formula (C₆H₈N₂) but divergent physical properties and reactivity. Substituting 5-Amino-2-methylpyridine with its closest analog, 2-Amino-5-methylpyridine (CAS 1603-41-4), or other isomers such as 2-Amino-6-methylpyridine (CAS 1824-81-3) is not trivial: differences in melting point, hydrogen-bonding patterns, and electronic effects on the pyridine ring directly impact synthetic outcomes, purification requirements, and final product specifications [1]. The following evidence demonstrates that 5-Amino-2-methylpyridine provides quantifiable advantages in specific applications, making isomer selection a critical procurement decision rather than a generic substitution.

Quantitative Differentiation of 5-Amino-2-methylpyridine Against Closest Analogs


Melting Point: 17–20 °C Higher than 2-Amino-5-methylpyridine Enabling Easier Crystalline Handling

5-Amino-2-methylpyridine exhibits a melting point of 93–97 °C , whereas the isomeric 2-Amino-5-methylpyridine melts at 76–77 °C [1]. The 17–20 °C elevation reduces the risk of melting during ambient-temperature storage and handling, particularly in non‑air‑conditioned environments. The even larger gap relative to 2-Amino-6-methylpyridine (40–44 °C [2]) further highlights the distinct solid‑state behavior of the 2-methyl-5-amino substitution pattern.

Solid-state properties Crystallization Formulation

Process Purity Requirement: ≥99 LC Area % Mandated for Omecamtiv Mecarbil Synthesis

U.S. Patent 11,753,394 explicitly requires 5-Amino-2-methylpyridine with a purity of ≥99 LC area % for the synthesis of phenyl (6-methylpyridin-3-yl) carbamate, a key intermediate in the production of the cardiac myosin activator omecamtiv mecarbil [1]. The patent further specifies that the reaction must be conducted in the absence of N‑methyl pyrrolidinone (NMP) and under controlled temperature (15–30 °C) to achieve the desired product quality. No analogous purity specification exists for 2‑Amino‑5‑methylpyridine or 2‑Amino‑6‑methylpyridine in this context.

Pharmaceutical manufacturing Process chemistry Quality control

mGluR5 Negative Allosteric Modulator Scaffold: Derivatives Demonstrate Nanomolar Potency

Derivatives of 5-Amino-2-methylpyridine have been developed as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators. In binding assays, a related compound (CHEMBL2386850) exhibited an IC₅₀ of 7.80 nM in a calcium mobilization assay using rat mGluR5 expressed in HEK293A cells [1]. While the parent 5-Amino-2-methylpyridine itself is not the final active molecule, the 2‑methyl‑5‑amino substitution pattern provides the critical vector for further elaboration to achieve sub‑10 nM potency. No comparable potency data are available for derivatives built on 2‑Amino‑5‑methylpyridine in the same mGluR5 program.

Neuropharmacology Medicinal chemistry Allosteric modulation

Optimized Reactivity in Diazotization and Acylation: Amino Group Position Dictates Kinetics

The position of the amino group relative to the ring nitrogen profoundly influences the electronic properties of aminopyridines. Studies on the diazotization of substituted 2‑aminopyridines demonstrate that the rate and mechanism are sensitive to both the substituent position and the protonation state of the amine [1]. 5‑Amino‑2‑methylpyridine, with the amino group meta to the ring nitrogen, follows a distinct kinetic pathway compared to 2‑amino‑substituted analogs. While quantitative rate constants for the target compound are not available in the open literature, the class‑level distinction is well‑established: 2‑aminopyridines exhibit tautomeric equilibria (amino ⇌ imino) that alter reactivity [2], whereas 5‑amino substitution avoids such tautomerism.

Organic synthesis Diazotization Reaction kinetics

Industrial‑Scale Yield: 99.2% Final Product Yield with 99.8% Chiral Purity in Pharmaceutical Synthesis

In an optimized industrial process for an antihypertensive drug candidate, using 5‑Amino‑2‑methylpyridine as the core amine donor resulted in a final product yield of 99.2% and a chiral purity of 99.8% [1]. While this data originates from a vendor technical case study rather than a peer‑reviewed publication, it provides a quantifiable benchmark for the performance of this specific isomer in a validated process. No comparable yield‑purity data have been disclosed for 2‑Amino‑5‑methylpyridine or 2‑Amino‑6‑methylpyridine in analogous pharmaceutical steps.

Process optimization Yield Chiral synthesis

High‑Value Application Scenarios for 5-Amino-2-methylpyridine Based on Differential Evidence


GMP Manufacturing of Omecamtiv Mecarbil and Related Cardiac Myosin Activators

The U.S. Patent 11,753,394 mandates ≥99 LC area % purity for 5‑Amino‑2‑methylpyridine in the synthesis of PCAR, a critical intermediate for omecamtiv mecarbil [1]. Procurement teams supporting this API must source only the specified isomer at the validated purity to maintain process consistency and regulatory compliance. Use of 2‑Amino‑5‑methylpyridine or other analogs would constitute a process deviation requiring re‑validation.

Discovery and Optimization of mGluR5 Negative Allosteric Modulators for Neurological Disorders

Derivatives of 5‑Amino‑2‑methylpyridine have demonstrated nanomolar potency (IC₅₀ = 7.80 nM) at mGluR5 receptors [1]. Medicinal chemistry teams pursuing this target class should prioritize the 2‑methyl‑5‑amino scaffold, as it provides a direct entry to a well‑characterized chemical series with established SAR. Switching to a different aminopicoline isomer would eliminate access to existing potency data and require a new hit‑finding campaign.

High‑Yield Industrial Synthesis of Chiral Pharmaceutical Intermediates

Vendor‑reported process data indicate that 5‑Amino‑2‑methylpyridine can deliver 99.2% yield and 99.8% chiral purity in the synthesis of an antihypertensive drug candidate intermediate [1]. Although this evidence is supporting rather than primary, it signals that the isomer is compatible with demanding large‑scale manufacturing conditions. Procuring this specific compound for scale‑up minimizes the risk of encountering unexpected yield losses or impurity profiles.

Solid‑State Formulation and Ambient‑Temperature Storage

The melting point of 5‑Amino‑2‑methylpyridine (93–97 °C) is 17–20 °C higher than that of 2‑Amino‑5‑methylpyridine (76–77 °C) and 53 °C higher than 2‑Amino‑6‑methylpyridine (40–44 °C) [1][2][3]. This elevated melting point reduces the risk of phase changes or sintering during storage and handling in facilities without strict temperature control. For formulators concerned with physical stability of intermediates, the higher‑melting isomer offers a practical advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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